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molecular formula C10H14ClN3O2 B015108 (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride CAS No. 50850-19-6

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride

Cat. No. B015108
M. Wt: 243.69 g/mol
InChI Key: VTAFRBUDWDYKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227982B2

Procedure details

To a solution of benzyl cyanomethylcarbamate (65.4 g, 344 mmol) in methanol was added sodium methoxide (7.86 mL, 34.4 mmol, 25% in methanol). The mixture was stirred at ambient temperature for 24 h. Ammonium chloride (18.4 g, 344 mmol) was then added. The mixture was stirred at ambient temperature for another 24 h, and concentrated under reduced pressure. The resulting material was added into hexane/ethyl acetate (1:1) (240 mL) and ether (50 mL), stirred at ambient temperature for 1.5 h, then filtered to provide the title compound as a pale colored solid (78.8 g, 94% yield). 1H NMR (400 MHz, DMSO-d6) δ 8.79 (br. s., 4H), 7.78 (t, J=5.5 Hz, 1H), 7.24-7.47 (m, 5H), 5.07 (s, 2H), 3.98 (d, J=5.5 Hz, 2H). MS m/z 208.2 (M+1), retention time=0.64 min.
Quantity
65.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
7.86 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][NH:4][C:5](=[O:14])[O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)#[N:2].C[O-].[Na+].[Cl-:18].[NH4+:19]>CO>[ClH:18].[NH2:2][C:1](=[NH:19])[CH2:3][NH:4][C:5](=[O:14])[O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
65.4 g
Type
reactant
Smiles
C(#N)CNC(OCC1=CC=CC=C1)=O
Name
sodium methoxide
Quantity
7.86 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for another 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting material was added into hexane/ethyl acetate (1:1) (240 mL) and ether (50 mL)
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.NC(CNC(OCC1=CC=CC=C1)=O)=N
Measurements
Type Value Analysis
AMOUNT: MASS 78.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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